molecular formula C9H15NO4 B2860891 2,4-Dimethyl piperidine-2,4-dicarboxylate CAS No. 113750-13-3

2,4-Dimethyl piperidine-2,4-dicarboxylate

Cat. No. B2860891
CAS RN: 113750-13-3
M. Wt: 201.222
InChI Key: GDJHLIFSMMYQEN-UHFFFAOYSA-N
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Description

“2,4-Dimethyl piperidine-2,4-dicarboxylate” is a chemical compound with the CAS Number: 113750-13-3 . Its IUPAC name is dimethyl 2,4-piperidinedicarboxylate . The molecular weight of this compound is 201.22 .


Synthesis Analysis

An efficient, useful and one-pot protocol for the synthesis of quinoline-2,4-dicarboxylate scaffolds is accomplished from aryl amines and dimethyl/diethyl acetylenedicarboxylates using 20 mol% molecular iodine as a catalyst in acetonitrile at 80 °C .


Molecular Structure Analysis

The InChI code for “2,4-Dimethyl piperidine-2,4-dicarboxylate” is 1S/C9H15NO4/c1-13-8(11)6-3-4-10-7(5-6)9(12)14-2/h6-7,10H,3-5H2,1-2H3 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, it plays a role in the synthesis of quinoline-2,4-dicarboxylate scaffolds .


Physical And Chemical Properties Analysis

The compound is an oil at room temperature . It has a melting point of 151-152 degrees Celsius .

Scientific Research Applications

Synthesis of Bioactive Piperidine Derivatives

2,4-Dimethyl piperidine-2,4-dicarboxylate: is a valuable precursor in the synthesis of bioactive piperidine derivatives. These derivatives are crucial in the pharmaceutical industry, as they are present in more than twenty classes of pharmaceuticals, including alkaloids . The versatility of this compound allows for the creation of various piperidine derivatives, which can lead to the development of new drugs.

Development of Cholinesterase Inhibitors

Piperidine derivatives have been found to be effective cholinesterase inhibitors, which are important in the treatment of diseases like Alzheimer’s . The structural flexibility of 2,4-Dimethyl piperidine-2,4-dicarboxylate enables the design of compounds with enhanced inhibitory activity.

Monoamine Oxidase B Inhibition

The inhibition of monoamine oxidase B is significant in managing neurodegenerative disorders such as Parkinson’s disease. Piperidine structures with specific functional groups have shown potential in this area , and 2,4-Dimethyl piperidine-2,4-dicarboxylate can serve as a scaffold for developing these inhibitors.

Multicomponent Reactions

This compound can participate in multicomponent reactions, which are efficient methods for constructing complex molecules from simpler ones in a single reaction vessel . This is particularly useful in drug discovery and material science, where complexity and diversity are desired.

Cyclization Reactions

Cyclization reactions are fundamental in organic chemistry for the formation of cyclic structures2,4-Dimethyl piperidine-2,4-dicarboxylate can undergo various cyclization reactions to form different piperidine rings, which are a common motif in many natural products and pharmaceuticals .

Annulation Processes

Annulation, or the formation of new rings, is another application where 2,4-Dimethyl piperidine-2,4-dicarboxylate can be utilized. It can help in constructing complex polycyclic structures that are often found in biologically active molecules .

Amination Reactions

Amination is a process of introducing an amino group into a molecule2,4-Dimethyl piperidine-2,4-dicarboxylate can be used in amination reactions to synthesize a wide range of nitrogen-containing compounds, which are prevalent in chemical biology and drug design .

Hydrogenation and Functionalization

The hydrogenation process can be applied to 2,4-Dimethyl piperidine-2,4-dicarboxylate to reduce unsaturated bonds, leading to various functionalized piperidines. These functionalized derivatives have significant pharmacological activities and can be further modified for specific therapeutic applications .

Safety And Hazards

The compound is classified under GHS07 for safety . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “2,4-Dimethyl piperidine-2,4-dicarboxylate”, is an important task of modern organic chemistry .

properties

IUPAC Name

dimethyl piperidine-2,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-13-8(11)6-3-4-10-7(5-6)9(12)14-2/h6-7,10H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDJHLIFSMMYQEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCNC(C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethyl piperidine-2,4-dicarboxylate

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